molecular formula C12H9NO2 B11814089 5-(3-(Hydroxymethyl)phenyl)furan-2-carbonitrile CAS No. 906665-08-5

5-(3-(Hydroxymethyl)phenyl)furan-2-carbonitrile

Cat. No.: B11814089
CAS No.: 906665-08-5
M. Wt: 199.20 g/mol
InChI Key: BMGYAMIPIGQMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(Hydroxymethyl)phenyl)furan-2-carbonitrile is an organic compound that features a furan ring substituted with a hydroxymethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Hydroxymethyl)phenyl)furan-2-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 3-(hydroxymethyl)benzaldehyde with furan-2-carbonitrile under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Hydroxymethyl)phenyl)furan-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(3-(Carboxyphenyl)furan-2-carbonitrile.

    Reduction: 5-(3-(Hydroxymethyl)phenyl)furan-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-(Hydroxymethyl)phenyl)furan-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)furan-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxymethyl and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Hydroxyphenyl)furan-2-carbonitrile: Similar structure but lacks the hydroxymethyl group.

    5-(3-Methoxyphenyl)furan-2-carbonitrile: Contains a methoxy group instead of a hydroxymethyl group.

    5-(3-(Trifluoromethyl)phenyl)furan-2-carbonitrile: Features a trifluoromethyl group, which significantly alters its chemical properties.

Uniqueness

5-(3-(Hydroxymethyl)phenyl)furan-2-carbonitrile is unique due to the presence of both the hydroxymethyl and nitrile groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

906665-08-5

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]furan-2-carbonitrile

InChI

InChI=1S/C12H9NO2/c13-7-11-4-5-12(15-11)10-3-1-2-9(6-10)8-14/h1-6,14H,8H2

InChI Key

BMGYAMIPIGQMNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)C#N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.